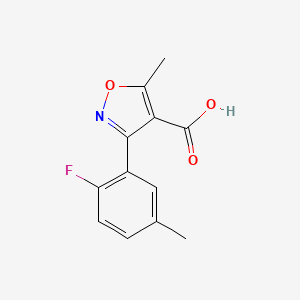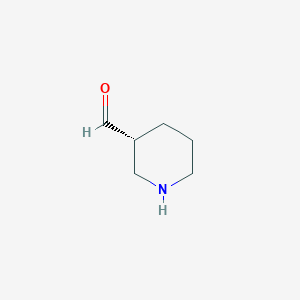
N-Acetyl-3-hydroxy-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-hydroxy-L-valine is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group at its terminal nitrogen atom. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl derivatives of alpha-amino acids, including N-Acetyl-3-hydroxy-L-valine, can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically involves the acetylation of the amino group of L-valine, followed by hydroxylation at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve microbial metabolic engineering. For example, Corynebacterium glutamicum can be genetically engineered to produce branched-chain amino acids, including L-valine, which can then be chemically modified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it to the original hydroxyl group .
Aplicaciones Científicas De Investigación
N-Acetyl-3-hydroxy-L-valine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-hydroxy-L-valine involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain aminotransferase and the branched-chain ketoacid dehydrogenase complex .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Acetyl-3-hydroxy-L-valine include:
- N-Acetyl-L-valine
- N-Acetyl-L-leucine
- N-Acetyl-L-isoleucine
Uniqueness
This compound is unique due to the presence of both an acetyl group and a hydroxyl group on the valine backbone. This dual functionalization allows it to participate in a wider range of chemical reactions compared to its non-hydroxylated counterparts .
Propiedades
Número CAS |
63768-76-3 |
|---|---|
Fórmula molecular |
C7H13NO4 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clave InChI |
IUBJGVMYAUKPGJ-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)N[C@H](C(=O)O)C(C)(C)O |
SMILES canónico |
CC(=O)NC(C(=O)O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)
![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)




![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


